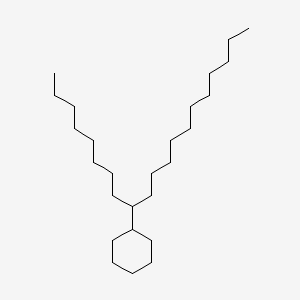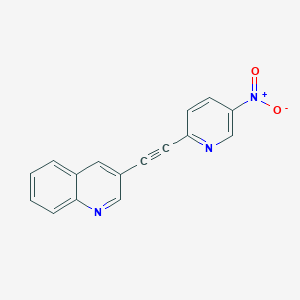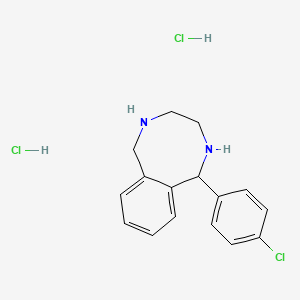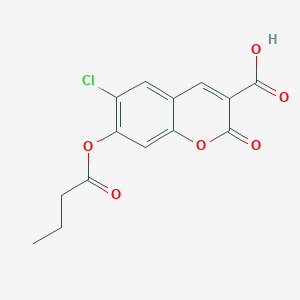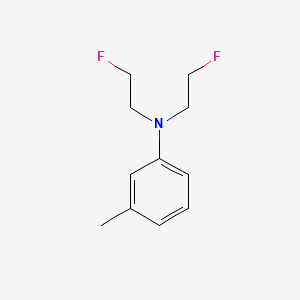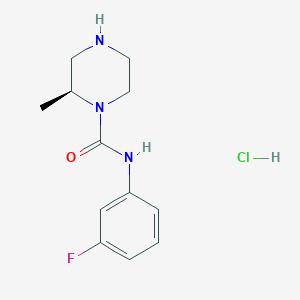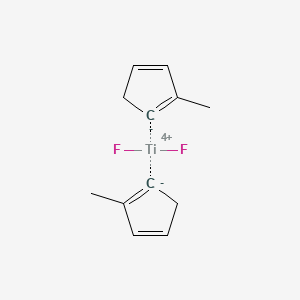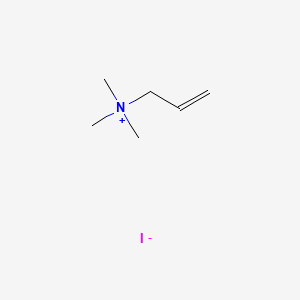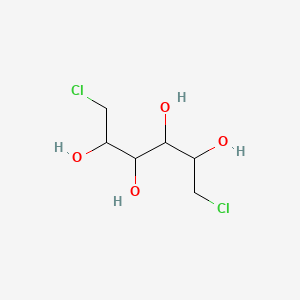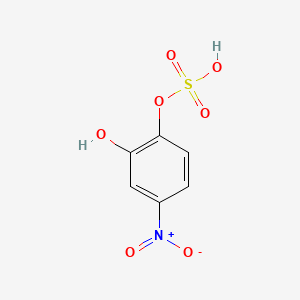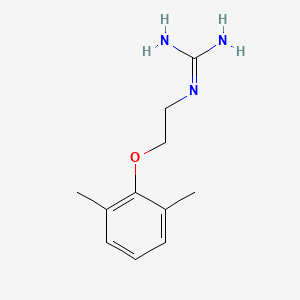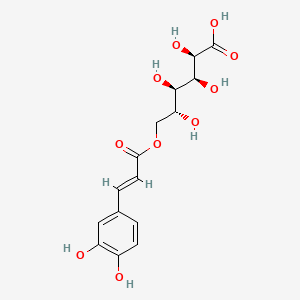
trans-Caffeoyl-6-O-D-gluconic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
trans-Caffeoyl-6-O-D-gluconic acid is typically isolated from natural sources, specifically from the nearly ripe fruits of Evodia rutaecarpa The extraction process involves the use of solvents to separate the compound from the plant material
Chemical Reactions Analysis
trans-Caffeoyl-6-O-D-gluconic acid undergoes various chemical reactions, including oxidation, reduction, and hydrolysis . Common reagents and conditions used in these reactions include different pH levels and temperatures. For example, this compound methyl ester and trans-Caffeoyl-6-O-D-glucono-γ-lactone are formed through hydrolytic reactions . These reactions are often studied using techniques such as ultra-performance liquid chromatography-diode array detector (UPLC-DAD) and ultra-performance liquid chromatography-diode array detector/electrospray ionization-quadrupole-time of flight mass spectrometry (UPLC-DAD/ESI-Q-TOF MS) .
Scientific Research Applications
trans-Caffeoyl-6-O-D-gluconic acid has several scientific research applications. It is primarily used in the study of natural products and their biological activities . This compound has been investigated for its potential therapeutic effects, including its role in traditional Chinese medicine . Additionally, it is used in the development of pharmaceuticals and as a reference compound in analytical chemistry .
Mechanism of Action
The mechanism of action of trans-Caffeoyl-6-O-D-gluconic acid involves its interaction with various molecular targets and pathways. . Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar compounds include trans-Caffeoyl-6-O-D-gluconic acid methyl ester and trans-Caffeoyl-6-O-D-glucono-γ-lactone . These compounds share similar chemical structures but differ in their stability and reactivity under various conditions . This compound is unique due to its higher stability compared to its derivatives .
Properties
Molecular Formula |
C15H18O10 |
|---|---|
Molecular Weight |
358.30 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-6-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C15H18O10/c16-8-3-1-7(5-9(8)17)2-4-11(19)25-6-10(18)12(20)13(21)14(22)15(23)24/h1-5,10,12-14,16-18,20-22H,6H2,(H,23,24)/b4-2+/t10-,12-,13+,14-/m1/s1 |
InChI Key |
IZTWJFXKOMYWBU-XAVAJTHBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC(C(C(C(C(=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride](/img/structure/B13733726.png)
